The synthesis of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride typically involves cyclization reactions starting from simpler precursors. One common method includes the reaction of pyridine derivatives with acetylating agents under acidic conditions to facilitate the formation of the tetrahydropyridine ring. The synthesis can be optimized through various conditions such as temperature, solvent choice, and reaction time to enhance yield and purity.
The molecular structure of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride consists of a tetrahydropyridine ring with an acetyl group attached. The compound's structural formula can be represented as follows:
This structure indicates a nitrogen atom within the ring system, contributing to the compound's unique properties.
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride can engage in various chemical reactions typical of amines and ketones. Notably:
The reactions can be influenced by factors such as solvent polarity and temperature. For instance:
The mechanism of action for 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride primarily relates to its interaction with biological systems. It has been studied for its potential effects on sensory receptors related to taste and smell.
Research indicates that this compound may act on specific receptors in the brain associated with flavor perception. Its unique structural features allow it to bind effectively to these receptors, influencing sensory experiences.
Safety data indicate that while it poses some risks (e.g., skin and eye irritation), it does not exhibit significant acute toxicity or carcinogenicity .
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride has several scientific applications:
Its role in enhancing flavor profiles in various products makes it an important compound in both culinary and scientific contexts .
2-Acetyl-3,4,5,6-tetrahydropyridine hydrochloride (ATHP·HCl) is a cyclic imine ketone with the molecular formula C₇H₁₁NO·HCl and a molecular weight of 161.63 g/mol [3] [6] [8]. Its core structure consists of a partially saturated six-membered pyridine ring with an acetyl group at the 2-position and a hydrochloride salt stabilizing the imine nitrogen. The compound exists as a light beige solid in its technical-grade form [6] [8].
A key structural feature is its tautomeric behavior in non-salt forms. ATHP exists in equilibrium with 6-acetyl-1,2,3,4-tetrahydropyridine, differing only in the position of the endocyclic double bond (C₂=N vs. C₆=N) [4]. This equilibrium is solvent-dependent and influences sensory properties, as both tautomers contribute to aroma profiles. Nuclear magnetic resonance (NMR) studies confirm rapid interconversion in solution, with the 2-acetyl isomer predominating (~85%) due to extended conjugation between the acetyl carbonyl and imine group [4].
Table 1: Structural Identifiers of ATHP·HCl
Property | Value | Source |
---|---|---|
CAS Registry Number | 27300-28-3 | [3] [6] [8] |
Systematic IUPAC Name | 1-(2,3,4,5-Tetrahydropyridin-6-yl)ethanone hydrochloride | [6] |
Molecular Formula | C₇H₁₁NO·HCl | [3] [8] |
SMILES Notation | CC(=O)C1=NCCCC1.Cl | [6] |
InChI Key | HBGCMUOZFASYRU-UHFFFAOYSA-N | [6] |
ATHP·HCl exhibits high water solubility due to its ionic character, facilitating its use in flavor applications. However, the free base form (ATHP) is volatile and hydrophobic, contributing to its low odor threshold (<0.06 ng/L) [4] [10]. The hydrochloride salt enhances stability by protecting the labile enaminone system from hydrolysis and oxidation [3] [7].
Stability profiles are temperature- and pH-dependent. Under acidic conditions (pH < 5), ATHP·HCl remains stable, but neutral or alkaline environments trigger decomposition via ring oxidation or hydrolysis of the acetyl group [7] [10]. Thermal degradation occurs above 80°C, limiting processing applications. Analytical quantification requires cold storage (-20°C) and inert atmospheres to prevent artefact formation [8].
Reactivity studies reveal two key pathways:
Advanced detection methods include Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS-ESI) coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction, achieving recovery rates of 71–97% in fermented matrices [7].
Table 2: Stability-Influencing Factors for ATHP·HCl
Factor | Effect | Analytical Mitigation |
---|---|---|
pH > 7 | Decomposition via hydrolysis | Acidification of matrices |
Temperature > 80°C | Thermal degradation | Cold extraction/injection |
Oxygen exposure | Oxidation of tetrahydropyridine ring | Nitrogen purging during sample prep |
UV light | Radical-mediated polymerization | Amber glassware storage |
ATHP·HCl shares significant functional similarities with 2-acetyl-1-pyrroline (2AP), its five-membered ring homolog. Both feature α-carbonyl-substituted cyclic imines responsible for "roasty" or "popcorn-like" aromas with exceptionally low odor thresholds (<0.06 ng/L) [4] [5]. However, key differences arise in their occurrence and biosynthesis:
Table 3: Comparative Properties of ATHP·HCl and 2-Acetyl-1-pyrroline (2AP)
Property | ATHP·HCl | 2AP | Biological Significance |
---|---|---|---|
Molecular weight (free base) | 125.17 g/mol | 111.14 g/mol | Influences volatility & diffusion kinetics |
Core structure | 6-membered tetrahydropyridine | 5-membered pyrroline | Alters aroma specificity & receptor binding |
Primary occurrence | Baked goods, fermented beverages | Basmati rice, pandan leaves | Reflects precursor availability in matrices |
Biosynthesis | GABA pathway (fgr gene QTL) | GABA pathway (fgr gene QTL) | Shared genetic regulation in plants [10] |
Odor threshold in water | <0.06 ng/L | <0.02 ng/L | 2AP is more potent at low concentrations |
Metabolomic profiling in fragrant rice shows strong correlations between 2AP, ATHP, and related compounds (pyrrole, 2-acetylpyrrole), indicating co-regulation within the γ-aminobutyric acid (GABA) shunt pathway [10]. This explains their frequent co-occurrence and synergistic contribution to complex flavor profiles in thermally processed foods.
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